molecular formula C17H23BO3 B151352 3-(1-Adamantyl)-4-methoxyphenylboronic acid CAS No. 459423-32-6

3-(1-Adamantyl)-4-methoxyphenylboronic acid

Cat. No.: B151352
CAS No.: 459423-32-6
M. Wt: 286.2 g/mol
InChI Key: FPZOBRFHRPQGAA-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxyphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an adamantyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid typically involves the following steps:

    Formation of the Adamantyl Substituent: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group. This can be done through a Miyaura borylation reaction, where a halogenated aromatic compound is reacted with a diboron reagent in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-4-methoxyphenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to form a boronate ester.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Phenol Derivative: Formed through oxidation.

    Boronate Ester: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-(1-Adamantyl)-4-methoxyphenylboronic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Adamantyl)-4-hydroxyphenylboronic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(1-Adamantyl)-4-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    3-(1-Adamantyl)-4-aminophenylboronic acid: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3-(1-Adamantyl)-4-methoxyphenylboronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired.

Properties

IUPAC Name

[3-(1-adamantyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOBRFHRPQGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630996
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459423-32-6
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Adamantyl-4-Methoxyphenyl Boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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